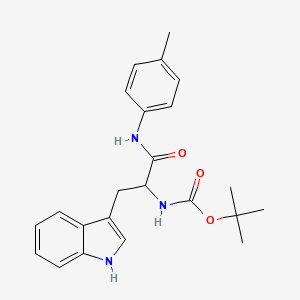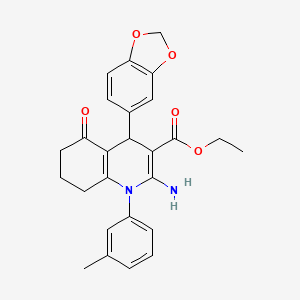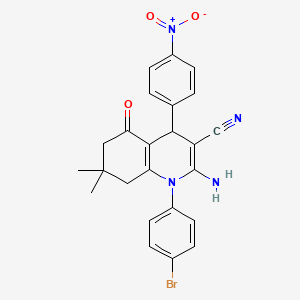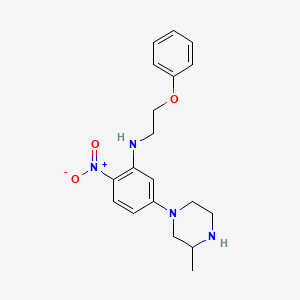![molecular formula C15H14BrN3O B11537546 2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11537546.png)
2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ブロモフェニル)-6-エチル-5-メチル-4H-ピラゾロ[1,5-a]ピリミジン-7-オン: B4 は、ピラゾリン誘導体ファミリーに属します。ピラゾリンは、窒素系ヘテロ芳香環構造を持つ複素環式化合物です。 これらの化合物は、その確認された生物学的および薬理学的活性のために大きな関心を集めています 。B4は、抗菌作用、抗真菌作用、抗寄生虫作用、抗炎症作用、抗うつ作用、抗けいれん作用、抗酸化作用、抗腫瘍作用など、さまざまな分野で可能性を示しています。
2. 製法
B4は、以下の方法で合成できます。
- 適切なカルコン(α、β-不飽和ケトンを含む前駆体)とp-ヒドラジノベンゼンスルホンアミド塩酸塩を、氷酢酸を触媒としてエタノール中で反応させます。反応混合物を7時間還流すると、B4が生成されます。 薄層クロマトグラフィー(TLC)を使用して、反応の進行を監視します 。
3. 化学反応解析
B4は、さまざまな化学反応を起こします。
環化: B4は、ピラゾリン環構造を形成します。
N-メチル化: メチル基が導入されます。
縮合: B4は、他の化合物と反応します。一般的な試薬には、カルコン、ヒドラジノベンゼンスルホンアミド、氷酢酸などがあります。主な生成物には、B4自体とその誘導体があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
化学反応の分析
Types of Reactions
2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents at the bromine position.
科学的研究の応用
B4は、以下のような用途があります。
化学: 医薬品開発のための足場として。
生物学: 生物学的経路の調査。
医学: 潜在的な治療薬。
工業: 新規化合物の合成。
作用機序
B4の効果の正確なメカニズムは、現在も研究中です。それは、酸化ストレス、炎症、または神経伝達に関連する分子標的および経路と相互作用する可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。
6. 類似化合物の比較
B4の独自性は、そのピラゾリン構造にあります。 類似の化合物には、PHTPP(4-[2-フェニル-5,7-ビス(トリフルオロメチル)ピラゾロ[1,5-a]ピリミジン-3-イル]フェノール)や他のピラゾリンなどがあります .
類似化合物との比較
Similar Compounds
- 2-(4-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
- 2-(3-CHLOROPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Uniqueness
2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
特性
分子式 |
C15H14BrN3O |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
2-(3-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3 |
InChIキー |
QFWAKHHZIQIDIF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537472.png)
![N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11537476.png)

![4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537496.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537503.png)

![4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11537528.png)
![2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11537534.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B11537540.png)
![N'-[(1Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11537541.png)
![4-(decyloxy)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11537554.png)

